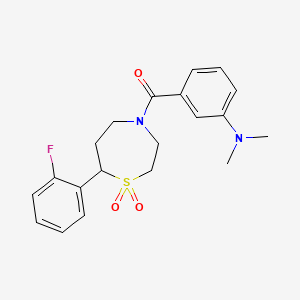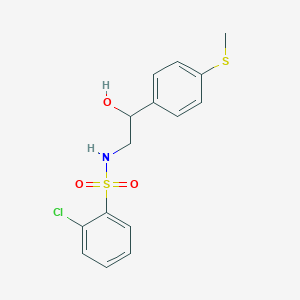
4-fluoro-N-methyl-3-nitrobenzenesulfonamide
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with methylamine hydrochloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Major Products:
Reduction: The major product is 4-fluoro-N-methyl-3-aminobenzenesulfonamide.
Substitution: The products depend on the substituent introduced during the reaction.
科学的研究の応用
4-fluoro-N-methyl-3-nitrobenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various arylsulfonamide derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 4-fluoro-3-nitrobenzenesulfonamide
- 4-fluoro-3-nitrobenzenesulfonyl chloride
- 4-fluoro-N-methylbenzenesulfonamide
Uniqueness: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide is unique due to the presence of both a fluoro and a nitro group on the benzene ring, along with a methylsulfonamide group. This combination of functional groups imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
特性
IUPAC Name |
4-fluoro-N-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTLSVYSOPRSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573953.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2573955.png)
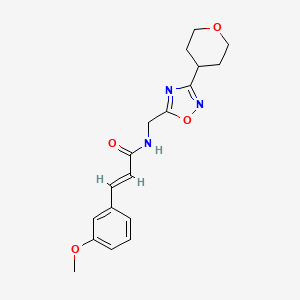
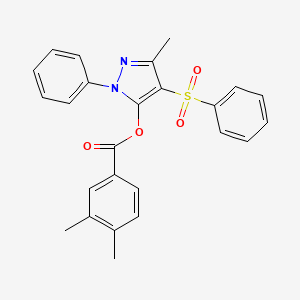
![3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2573958.png)


![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2573962.png)

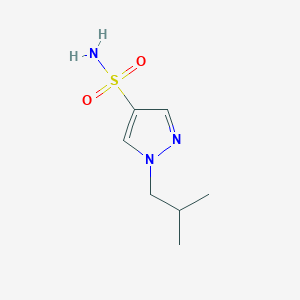
![methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573970.png)
